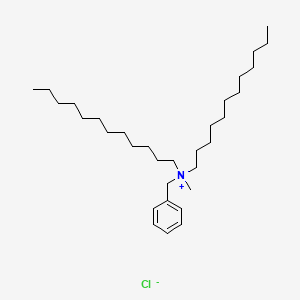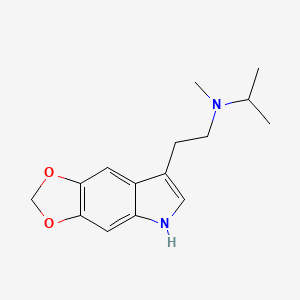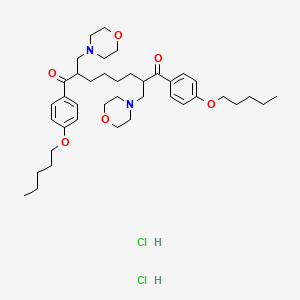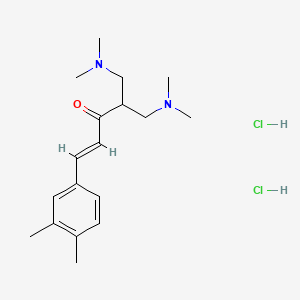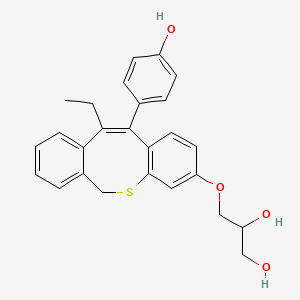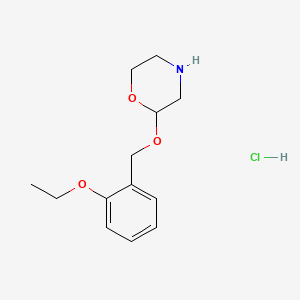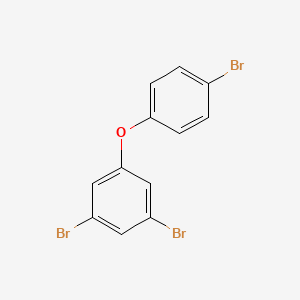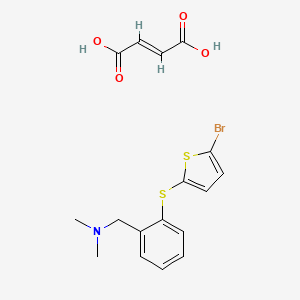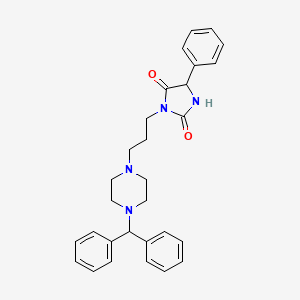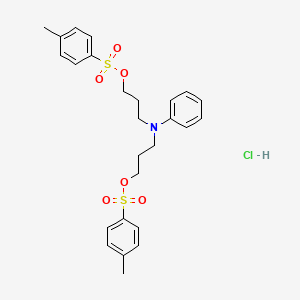
3,3'-(Phenylimino)di-1-propanol di-p-toluenesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/UB9312850 is a compound that has garnered attention due to its unique properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/UB9312850 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production of NIOSH/UB9312850 requires scaling up the laboratory synthesis methods to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/UB9312850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NIOSH/UB9312850 into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of NIOSH/UB9312850 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NIOSH/UB9312850 depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, substituted compounds, and other reaction intermediates.
Applications De Recherche Scientifique
NIOSH/UB9312850 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: NIOSH/UB9312850 is used in industrial processes, including the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of NIOSH/UB9312850 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and concentration of the compound.
Conclusion
NIOSH/UB9312850 is a compound with significant potential in various scientific and industrial applications
Propriétés
Numéro CAS |
2990-24-1 |
|---|---|
Formule moléculaire |
C26H32ClNO6S2 |
Poids moléculaire |
554.1 g/mol |
Nom IUPAC |
3-[N-[3-(4-methylphenyl)sulfonyloxypropyl]anilino]propyl 4-methylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C26H31NO6S2.ClH/c1-22-10-14-25(15-11-22)34(28,29)32-20-6-18-27(24-8-4-3-5-9-24)19-7-21-33-35(30,31)26-16-12-23(2)13-17-26;/h3-5,8-17H,6-7,18-21H2,1-2H3;1H |
Clé InChI |
HLHCJZXIDIHRTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(CCCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
